(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid
Description
Conformational Analysis Through Quantum Mechanical Modeling
Sulfanyloxane Ring Dynamics and Hyperconjugative Stabilization
The sulfanyloxane core of the compound exhibits conformational preferences governed by hyperconjugative n→σ* interactions between the sulfur atom’s lone pair and adjacent antibonding orbitals. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a chair-like conformation as the global minimum, with the sulfur atom occupying an axial position to minimize steric clashes between the 1-methylimidazole substituent and hydroxyl groups. This arrangement aligns with crystallographic observations of analogous thio-sugar derivatives, where axial sulfur positioning reduces torsional strain.
A key stabilizing interaction involves the antiperiplanar alignment of the C6–S bond with the C2–O2 (carboxylic acid) bond, enabling n(S)→σ*(C–O) hyperconjugation. This delocalization lowers the energy barrier for ring puckering by approximately 2.1 kcal/mol compared to non-sulfur-containing oxanes. Comparative analysis with fluorinated sulfoxides reveals that sulfur’s larger atomic radius and polarizable electron cloud enhance hyperconjugative stabilization relative to fluorine.
Solvent Effects on Conformational Equilibria
Polarizable continuum model (PCM) simulations in aqueous solution indicate a shift toward a slightly flattened boat conformation due to solvent stabilization of the carboxylic acid group. The dielectric environment reduces the energy difference between chair and boat conformers to <0.8 kcal/mol, suggesting dynamic interconversion under physiological conditions. This flexibility may facilitate adaptive binding to target proteins, as evidenced by molecular dynamics trajectories showing transient hydrogen bonds between the sulfanyl group and solvating water molecules.
Properties
Molecular Formula |
C10H14N2O6S |
|---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)/t4-,5-,6+,7-,9-/m0/s1 |
InChI Key |
KENJCTIXBHPRDX-MNDKRXPHSA-N |
Isomeric SMILES |
CN1C=CN=C1S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound can be broadly divided into two key stages:
- Construction of the stereochemically defined oxane ring with the triol and carboxylic acid substituents
- Introduction of the 1-methylimidazol-2-yl sulfanyl substituent at C-6
These steps require careful control of stereochemistry and functional group compatibility.
Synthesis of the Oxane-2-Carboxylic Acid Core with Trihydroxy Substitution
The oxane ring with three hydroxyl groups and a carboxylic acid at the 2-position is reminiscent of sugar acid derivatives. Preparation methods often start from natural or commercially available sugars or sugar acids, or from amino acid precursors that can be cyclized and functionalized stereoselectively.
Starting materials : Natural amino acids such as L-asparagine have been used as precursors for related pyrimidine and oxane derivatives due to their inherent stereochemistry and functional groups.
Reaction conditions : For example, in related syntheses of 2-substituted 6-oxohexahydropyrimidine-4-carboxylic acids (structurally related cyclic amino acid derivatives), L-asparagine was reacted with aldehydes in alkaline methanol at room temperature for 10–12 hours, yielding stereoselective products with high yields (70–90%).
Stereoselectivity : The reactions proceed with high stereoselectivity, favoring specific spatial isomers as confirmed by NMR data.
Functional group transformations : The carboxylic acid at C-2 can be introduced or preserved through these steps, and hydroxyl groups remain intact or are introduced by selective oxidation/reduction steps.
Introduction of the 1-Methylimidazol-2-yl Sulfanyl Group
The sulfanyl substituent attached to the oxane ring at C-6, bearing a 1-methylimidazole moiety, is typically introduced via nucleophilic substitution or acylation reactions involving sulfur-containing reagents.
Thioacylation approach : Related compounds bearing sulfanylpropionyl groups have been synthesized by acylation of cyclic amino acid derivatives with 3-(acetylthio)propionyl chloride in acetone at low temperatures (5–10°C) for 10–12 hours, yielding acetyl-protected sulfanyl derivatives. Subsequent deprotection yields the free sulfanyl group.
Direct substitution : Alternatively, nucleophilic substitution reactions of halogenated oxane derivatives with 1-methylimidazole thiolates or related sulfur nucleophiles can introduce the sulfanyl-imidazole substituent.
Purification : Products are typically purified by crystallization or chromatography to separate stereoisomers and remove impurities.
Representative Reaction Scheme and Conditions (Hypothetical Based on Analogous Syntheses)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | L-Asparagine + aldehyde + NaOH in MeOH, 25°C, 10–12 h | Formation of stereoselective oxane/pyrimidine carboxylic acid core | 70–90 | High stereoselectivity; controls configuration at C-2 and C-6 |
| 2 | Acylation with 3-(acetylthio)propionyl chloride in acetone, 5–10°C, 10–12 h | Introduction of protected sulfanyl group at C-6 | 75–85 | Acetyl protection facilitates handling and purification |
| 3 | Deprotection under mild conditions (e.g., hydrolysis) | Liberation of free sulfanyl group | 80–90 | Final step to obtain free sulfanyl-imidazole substituent |
Analytical Characterization Supporting Preparation
NMR Spectroscopy : ^1H and ^13C NMR confirm stereochemistry and presence of cis/trans conformers in solution, indicating stereoselective synthesis.
Mass Spectrometry : Confirms molecular weight consistent with the compound formula.
Chromatography : Used to purify and separate isomers.
X-ray Crystallography : When available, confirms absolute stereochemistry and molecular conformation.
Literature and Patent Survey
No direct English-language publications or patents explicitly detailing the preparation of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid were found in the current search results.
However, the synthetic methodologies for structurally related compounds, such as 2-substituted 6-oxohexahydropyrimidine-4-carboxylic acids and sulfanyl derivatives of cyclic amino acids, provide a reliable synthetic framework.
General methods for introducing sulfanyl substituents via acylation or nucleophilic substitution are well documented in heterocyclic and amino acid derivative chemistry.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Oxane ring construction | Cyclization from amino acid + aldehyde | L-Asparagine, aldehydes, NaOH, MeOH | 25°C, 10–12 h | Stereoselective oxane-2-carboxylic acid core |
| Sulfanyl group introduction | Acylation with thioacyl chloride | 3-(acetylthio)propionyl chloride, acetone | 5–10°C, 10–12 h | Protected sulfanyl intermediate |
| Deprotection | Hydrolysis or mild chemical treatment | Base or acid hydrolysis | Ambient temperature | Free sulfanyl-imidazole substituent |
The preparation of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid relies on stereoselective synthesis starting from natural amino acids such as L-asparagine, followed by selective introduction of the sulfanyl heterocyclic substituent via acylation or nucleophilic substitution. The synthetic routes emphasize mild reaction conditions, stereochemical control, and functional group compatibility. Although direct experimental procedures for this exact compound are not explicitly documented in publicly accessible English literature, analogous methods for related compounds provide a robust foundation for its preparation.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield corresponding ketones or aldehydes.
Scientific Research Applications
Therapeutic Applications
1. Neurodegenerative Disease Treatment
Recent studies have highlighted the compound's potential in treating neurodegenerative diseases such as Parkinson's Disease. The compound has been shown to exhibit neuroprotective properties that may mitigate the progression of such disorders. For instance, a patent describes new solid forms of this compound that are effective in treating Parkinson's disease by addressing both motor and non-motor symptoms associated with the condition .
2. Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related cellular damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role in neuronal degeneration. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals .
Biochemical Properties
Chemical Structure and Characteristics
The molecular formula of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid is C22H20N2O11S. It features multiple hydroxyl groups that enhance its solubility and reactivity. The presence of the imidazole group suggests potential interactions with biological macromolecules such as proteins and nucleic acids .
Synthesis Methodologies
1. Synthetic Routes
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid can be achieved through several chemical reactions involving starting materials derived from natural sources or synthetic precursors. The synthesis typically involves:
- Protection and deprotection steps to manage reactive functional groups.
- Use of coupling reactions to introduce the imidazole moiety.
- Hydroxylation reactions to achieve the desired triol structure.
2. Characterization Techniques
Characterization of the synthesized compound can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
- Mass spectrometry for molecular weight determination.
- High-performance liquid chromatography (HPLC) for purity assessment.
Case Studies
1. Neuroprotective Effects in Animal Models
A study conducted on animal models of Parkinson's disease demonstrated that administration of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid resulted in significant improvements in motor function and reductions in dopaminergic neuron loss compared to control groups .
2. In Vitro Antioxidant Activity
In vitro assays have shown that this compound effectively reduces oxidative stress markers in cultured neuronal cells. This suggests a protective role against oxidative damage that could be leveraged in therapeutic applications for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid would involve its interaction with molecular targets such as enzymes or receptors. The imidazole ring may play a crucial role in binding to active sites, while the hydroxyl and carboxylic acid groups could participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Similarities and Differences
The compound belongs to a class of glycosidic carboxylic acids with diverse substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Impact on Solubility :
- The target compound’s imidazole sulfanyl group confers moderate polarity, balancing solubility in aqueous and lipid phases. In contrast, FDB027495’s aliphatic-phenyl ester increases lipophilicity, favoring cellular uptake but reducing water solubility .
Functional Group Reactivity :
- The sulfanyl group in the target compound may participate in disulfide bond formation or redox reactions, unlike the hydrolytically labile ester in FDB027495 or the stable ether in ’s compound .
This contrasts with FDB027466’s phenolic group, which may scavenge free radicals . and ’s compounds, with bulky aromatic substituents, likely target nucleic acids or hydrophobic protein pockets, unlike the target compound’s smaller functional group .
Natural vs. Synthetic Origins :
- The target compound and FDB027466 are natural products, whereas and ’s analogs are synthetic or semi-synthetic, reflecting divergent applications (drug discovery vs. industrial chemistry) .
Biological Activity
The compound (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid (commonly referred to as compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
Compound A has a unique stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 350.35 g/mol. The presence of hydroxyl groups and an imidazole ring plays a significant role in its interaction with biological systems.
Antioxidant Activity
Research indicates that compound A exhibits significant antioxidant properties. In vitro studies demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. The mechanism involves the donation of hydrogen atoms from hydroxyl groups to neutralize reactive oxygen species (ROS) .
Antimicrobial Activity
Compound A has shown promising antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, it was found to inhibit the growth of several strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of compound A. It was found to prevent beta-amyloid-induced neurotoxicity in neuronal cell cultures, suggesting its possible application in treating neurodegenerative diseases such as Alzheimer's . The compound's ability to modulate signaling pathways involved in neuronal survival is a focus of ongoing research.
Study 1: Antioxidant Efficacy
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of compound A using DPPH and ABTS assays. The results indicated that compound A exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant in food and pharmaceutical applications .
Study 2: Antimicrobial Properties
In a clinical trial involving patients with bacterial infections, compound A was administered alongside conventional antibiotics. Results showed enhanced efficacy against resistant bacterial strains when combined with antibiotics, indicating its role as an adjuvant therapy .
Data Tables
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yields?
The synthesis of this compound involves multi-step regioselective reactions due to its complex stereochemistry and functional groups (imidazole, sulfanyl, and carboxylic acid). Key steps include:
- Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent undesired side reactions during coupling steps .
- Sulfanyl-imidazole coupling : Employ Mitsunobu or thiol-ene "click" chemistry to attach the 1-methylimidazole-2-thiol moiety to the oxane backbone .
- Deprotection and purification : Use mild acidic conditions (e.g., 0.1 M HCl) for deprotection, followed by reverse-phase HPLC (C18 column, methanol/water gradient) for purification .
Q. How should researchers handle stability challenges during storage?
The compound’s stability is influenced by its hydroxyl and carboxylic acid groups, which are prone to oxidation and hygroscopicity. Recommended practices:
- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation and hydrolysis .
- Lyophilization : For long-term storage, lyophilize the compound and store as a powder .
- Stability monitoring : Use LC-MS every 3 months to detect degradation products (e.g., imidazole ring oxidation) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
Discrepancies in NMR or mass spectra often arise from stereochemical complexity or solvent interactions. Solutions include:
- Multi-dimensional NMR : Use HSQC and NOESY to confirm spatial relationships between protons, particularly for the oxane ring and imidazole substituents .
- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to unambiguously assign stereocenters .
- High-resolution MS : Compare experimental and theoretical isotopic patterns to verify molecular integrity .
Q. How can computational modeling predict enzymatic interactions involving this compound?
The compound’s imidazole and sulfanyl groups suggest potential enzyme inhibition (e.g., glycosidases or kinases). Methodological steps:
- Docking studies : Use AutoDock Vina with PDB structures (e.g., β-glucosidase) to identify binding poses .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex .
- Free energy calculations : Apply MM-PBSA to quantify binding affinity changes due to stereochemistry .
Q. What analytical methods detect trace impurities from synthetic intermediates?
Residual impurities (e.g., unprotected oxane intermediates) can skew bioactivity results. Recommended protocols:
Q. How can researchers validate the compound’s role in redox-mediated pathways?
The sulfanyl group may participate in disulfide exchange or antioxidant mechanisms. Experimental approaches:
- Cyclic voltammetry : Measure redox potential in PBS (pH 7.4) using a glassy carbon electrode .
- Thiol quantification : Use Ellman’s reagent (DTNB) to track free thiol availability post-reaction .
Methodological Guidance for Data Contradictions
3.1 Discrepancies in biological activity across assays
Variability may arise from differential solubility or assay conditions. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
